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Abstract

GNE-272 is a potent and highly selective small-molecule inhibitor that targets the
bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP)
and E1A binding protein p300 (EP300). These proteins are critical regulators of gene
expression, and their dysregulation is implicated in various diseases, particularly cancer. GNE-
272 functions by competitively binding to the acetyl-lysine binding pocket within the
CBP/EP300 bromodomain, thereby preventing the recruitment of these co-activators to
chromatin. This action leads to the selective downregulation of key oncogenes, most notably
MYC, resulting in an antiproliferative effect in hematologic cancer models. This document
provides a comprehensive technical overview of GNE-272, including its target profile,
mechanism of action, quantitative biochemical and cellular data, detailed experimental
protocols, and visual representations of its associated pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of GNE-272 is the single bromodomain (BRD) of the
transcriptional co-activators CBP and EP300.[1][2][3][4] CBP and EP300 are histone
acetyltransferases (HATS) that play a pivotal role in chromatin remodeling and gene
transcription. Their bromodomain acts as a "reader" module, specifically recognizing and
binding to acetylated lysine residues (Kac) on histone tails and other proteins.[3] This
interaction is crucial for tethering the CBP/EP300 transcriptional machinery to specific genomic
loci, leading to the activation of target gene expression.
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GNE-272 exerts its inhibitory effect by occupying the Kac-binding pocket of the CBP/EP300
bromodomain. This competitive inhibition prevents the bromodomain from engaging with
acetylated histones, effectively displacing the CBP/EP300 complex from chromatin. The
subsequent loss of this co-activator function at the promoters and enhancers of specific genes
leads to a reduction in their transcription. A key downstream consequence of CBP/EP300
bromodomain inhibition by GNE-272 is the potent and selective downregulation of the proto-
oncogene MYC, which is a critical driver of cell proliferation and survival in many cancers. This
mechanism underlies the observed anti-tumor activity of GNE-272 in acute myeloid leukemia
(AML) and other hematologic malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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